N-[3,4-(methylenedioxy)benzyl]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1,3-dioxaindan-5-yl)methyl]hydroxylamine is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . This compound is characterized by the presence of a hydroxylamine group attached to a 1,3-dioxaindan moiety. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of N-[(1,3-dioxaindan-5-yl)methyl]hydroxylamine typically involves the reaction of appropriate precursors under controlled conditions.
Chemical Reactions Analysis
N-[(1,3-dioxaindan-5-yl)methyl]hydroxylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions may include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions would depend on the specific reagents and conditions employed.
Scientific Research Applications
N-[(1,3-dioxaindan-5-yl)methyl]hydroxylamine has several scientific research applications. It is used as a reference standard in pharmaceutical testing to ensure the accuracy and reliability of analytical results . Additionally, it may be employed in the synthesis of other compounds, serving as an intermediate in various chemical reactions. Its unique structure makes it a valuable tool in the study of chemical reactivity and mechanism elucidation.
Mechanism of Action
The mechanism of action of N-[(1,3-dioxaindan-5-yl)methyl]hydroxylamine is not well-documented in the literature. as a hydroxylamine derivative, it is likely to interact with various molecular targets through its hydroxylamine group. This interaction may involve the formation of covalent bonds with nucleophilic sites on target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
N-[(1,3-dioxaindan-5-yl)methyl]hydroxylamine can be compared to other hydroxylamine derivatives and compounds containing the 1,3-dioxaindan moiety. Similar compounds include N-(1,3-dioxaindan-5-ylmethylidene)hydroxylamine and N-[(pyridin-3-yl)methyl]-1,3-dioxaindan-5-amine These compounds share structural similarities but may differ in their reactivity and applications
Properties
Molecular Formula |
C8H9NO3 |
---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C8H9NO3/c10-9-4-6-1-2-7-8(3-6)12-5-11-7/h1-3,9-10H,4-5H2 |
InChI Key |
SRIAYMFCPSZJMX-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.